Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate
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Overview
Description
“Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate” is a chemical compound with the molecular formula C16H14N2O5S and a molecular weight of 346.36 . It is intended for research use only and not for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H14N2O5S . Unfortunately, the search results do not provide more detailed information about the molecular structure.Scientific Research Applications
Novel Synthesis and Pharmaceutical Implications
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Applications in Material Science
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Insights into Bioactive Precursors
- Methyl-2-formyl benzoate's Role : Discusses Methyl-2-formyl benzoate as a bioactive precursor in the synthesis of compounds with various pharmacological activities. The review covers synthetic routes and the significance of methyl-2-formyl benzoate as a precursor for new bioactive molecules (Farooq & Ngaini, 2019).
Biopolymer Research
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Mechanism of Action
Target of Action
Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate is a type of agrochemical that primarily targets a wide range of fungi, including ascomycete, basidiomycete, deuteromycete, and oomycete . These fungi are responsible for various plant diseases, making this compound an important tool in crop protection .
Mode of Action
The compound works by preventing spore germination, mycelial growth, and sporulation of the targeted fungi . This means that this compound inhibits the fungi’s ability to reproduce and spread, effectively controlling the fungal population .
Biochemical Pathways
It is known that the compound interferes with the mitochondrial respiratory chain , which is crucial for energy production in eukaryotic cells. This disruption likely contributes to the compound’s fungicidal effects.
Pharmacokinetics
It is known that the compound has a strong affinity for the waxy plant surface, adhering strongly under differing climatic conditions . This suggests that the compound may have good bioavailability when applied as a foliar treatment.
Result of Action
The result of this compound’s action is the effective control of various fungal diseases in crops . By preventing spore germination, mycelial growth, and sporulation, the compound inhibits the spread of fungi and protects crops from disease .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s strong affinity for the waxy plant surface suggests that it may be less effective in rainy conditions, as rain could wash the compound off the plant surface . .
Properties
IUPAC Name |
methyl 2-[2-[(E)-methoxyiminomethyl]-4-nitrophenyl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-22-16(19)13-5-3-4-6-15(13)24-14-8-7-12(18(20)21)9-11(14)10-17-23-2/h3-10H,1-2H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYYXFPDPRIJLI-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=NOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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